molecular formula C15H19NO4 B6147810 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid CAS No. 908334-11-2

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid

Cat. No.: B6147810
CAS No.: 908334-11-2
M. Wt: 277.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol It is characterized by the presence of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often include the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoic acid moiety play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the azetidine ring, benzoic acid moiety, and tert-butoxycarbonyl protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

908334-11-2

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.